molecular formula C6H12N4S2 B13358084 4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol

4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B13358084
M. Wt: 204.3 g/mol
InChI Key: MEHJZIHSRUFGNT-UHFFFAOYSA-N
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Description

4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, an isopropylsulfanyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with isopropylsulfanyl methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C6H12N4S2

Molecular Weight

204.3 g/mol

IUPAC Name

4-amino-3-(propan-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H12N4S2/c1-4(2)12-3-5-8-9-6(11)10(5)7/h4H,3,7H2,1-2H3,(H,9,11)

InChI Key

MEHJZIHSRUFGNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NNC(=S)N1N

Origin of Product

United States

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